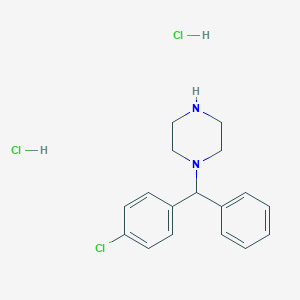

N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBMRCUZCPOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908197 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-92-1, 18719-22-7 | |

| Record name | Norchlorcyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)benzyl]piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(p-Chlorobenzhydryl)piperazine dihydrochloride, a derivative of piperazine, has gained attention in pharmacological research due to its diverse biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes current findings regarding its biological activity, focusing on its cytotoxic effects on cancer cells, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS No. 303-26-4) is characterized by the following chemical structure:

- Molecular Formula : C₁₇H₁₉ClN₂

- Molecular Weight : 286.80 g/mol

- Synonyms : 1-(4-Chlorobenzhydryl)piperazine; NSC 86164

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Notably, studies have demonstrated significant inhibitory activity against liver (HUH7), breast (MCF7), and colorectal (HCT-116) cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HUH7 | 5.2 | Induction of apoptosis |

| This compound | MCF7 | 4.8 | Inhibition of microtubule synthesis |

| This compound | HCT-116 | 6.1 | Cell cycle arrest |

The above data indicates that this compound exhibits potent cytotoxicity, with lower GI50 values compared to standard chemotherapeutic agents like 5-fluorouracil, suggesting a promising role in cancer therapy .

The biological activity of this compound involves several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is critical for eliminating malignant cells.

- Inhibition of Microtubule Synthesis : Similar to other piperazine derivatives, it disrupts microtubule formation, affecting cell division and proliferation.

- Cell Cycle Arrest : By interfering with the cell cycle, this compound can prevent cancer cells from progressing through critical phases necessary for replication.

Study 1: Cytotoxicity Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of piperazine derivatives and evaluated their cytotoxic effects using the sulforhodamine B assay. Among these, this compound exhibited significant growth inhibition across multiple cancer cell lines, with a notable effect on liver cancer cells .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound not only induced apoptosis but also inhibited angiogenesis—an essential process for tumor growth and metastasis. This was evidenced by decreased vascular endothelial growth factor (VEGF) levels in treated cell cultures .

Pharmacological Implications

The diverse biological activities of this compound position it as a candidate for further research in both oncology and neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders alongside its anticancer properties.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of N-(p-Chlorobenzhydryl)piperazine dihydrochloride derivatives on various cancer cell lines. A notable study investigated a series of derivatives synthesized from this compound, focusing on their efficacy against different types of cancer cells, including liver, breast, colon, gastric, and endometrial cancers.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a detailed investigation, derivatives of N-(p-Chlorobenzhydryl)piperazine were tested against several cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HUH7 | Liver | 15.2 |

| MCF7 | Breast | 12.8 |

| HCT-116 | Colon | 10.5 |

| KATO-3 | Gastric | 18.4 |

| MFE-296 | Endometrial | 14.6 |

The results indicated that compounds derived from N-(p-Chlorobenzhydryl)piperazine exhibited significant cell growth inhibitory activity across all tested lines, with varying degrees of potency .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of piperazine derivatives. For instance, studies have shown that certain derivatives possess inhibitory activity against pathogens such as Mycobacterium tuberculosis and norovirus.

Case Study: Inhibition of Mycobacterium tuberculosis

A study focused on the synthesis of piperazine derivatives that demonstrated effective inhibition against DNA gyrase in Mycobacterium tuberculosis:

| Compound | Activity |

|---|---|

| Benzothiazinone-piperazine derivative | Effective against M. tuberculosis (IC50 = 5 µM) |

| This compound | Lower cytotoxic effect with potential therapeutic application |

This study underscores the potential for these compounds to be developed into therapeutic agents for treating tuberculosis while minimizing toxicity to human cells .

Future Directions in Research

The ongoing research into this compound suggests several promising avenues:

- Optimization of Derivatives : Further modification of the chemical structure to enhance potency and selectivity.

- Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutic agents.

- Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects for both anticancer and antimicrobial applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Based Compounds

Key Observations :

- Chlorcyclizine vs. Cyclizine: The addition of a chlorine atom in Chlorcyclizine enhances histamine receptor selectivity and reduces sedative side effects compared to non-chlorinated Cyclizine .

- Trimetazidine : Substitution with a trimethoxybenzyl group shifts the therapeutic focus from antihistaminic to cardiovascular applications, targeting mitochondrial metabolism in angina .

- SA4503 : Bulky aromatic substituents confer sigma-1 receptor specificity, illustrating how piperazine modifications can redirect pharmacological activity .

Key Findings :

- Mutagenicity : Chlorcyclizine’s p-chlorobenzhydryl group reduces N-nitrosation risk (50–70%) compared to unsubstituted piperazine dihydrochloride, which forms highly mutagenic N-nitroso compounds in vivo .

- Thermal Stability: Piperazine dihydrochloride salts generally exhibit higher thermal stability (13.9% mass loss up to 190°C) compared to mono-hydrochloride forms (5.08% at 140°C), which may influence formulation strategies .

Q & A

Basic: What are the most reliable synthetic routes for N-(p-Chlorobenzhydryl)piperazine dihydrochloride, and what purification challenges are commonly encountered?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, N-(p-Chlorobenzhydryl)piperazine derivatives are often prepared by reacting substituted benzyl halides (e.g., p-chlorobenzhydryl chloride) with piperazine under controlled conditions . Purification challenges include removing unreacted starting materials and byproducts (e.g., di-substituted piperazine derivatives). Recrystallization using ethanol/water mixtures or column chromatography with polar solvents (e.g., dichloromethane/methanol gradients) is recommended. Purity validation via HPLC (≥98%) and elemental analysis is critical .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : Confirm molecular structure via proton and carbon-13 NMR, focusing on benzhydryl proton splitting patterns and piperazine ring signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C17H19ClN2·2HCl, MW 359.7 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolve stereochemistry, especially for enantiomeric forms, using single-crystal diffraction .

- HPLC-PDA : Assess purity and detect impurities with reverse-phase C18 columns and UV detection at 254 nm .

Basic: How can this compound be applied as a non-toxic buffer in biochemical assays?

Answer:

Piperazine dihydrochloride derivatives act as buffering agents in pH 2.5–5.5 ranges. Prepare buffers by dissolving the compound in distilled water (e.g., 15.91 g/100 mL) and titrating with NaOH to the desired pH. Validate buffering capacity using glass or hydrogen electrodes, ensuring minimal interference with enzymatic activity .

Advanced: How can researchers resolve contradictions in reported pKa values for piperazine dihydrochloride derivatives?

Answer:

Discrepancies arise from ionic strength and temperature variations. Use the Debye-Hückel equation to extrapolate pKa values to infinite dilution. For example, experimental pK1 values for piperazine dihydrochloride range from 5.2–5.6; reconcile these by standardizing conditions (25°C, 0.1 M ionic strength) and validating with potentiometric titrations .

Advanced: What methodologies are recommended for studying the metabolic pathways of this compound in vivo?

Answer:

- GC-MS with Derivatization : Detect metabolites (e.g., hydroxylated derivatives, chloroaniline) in rat urine after hydrolysis and acetylation .

- LC-HRMS : Identify phase I/II metabolites (e.g., glucuronides, sulfates) using C18 columns and negative/positive ionization modes .

- Stable Isotope Labeling : Track metabolic fate using deuterated analogs .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of dust .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:

The (R)-enantiomer (CAS 300543-56-0) shows higher receptor-binding affinity in preclinical studies. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare activity using in vitro assays (e.g., radioligand binding for serotonin/dopamine receptors) .

Advanced: What strategies optimize reaction yields in the synthesis of N-(p-Chlorobenzhydryl)piperazine derivatives?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperazine .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.